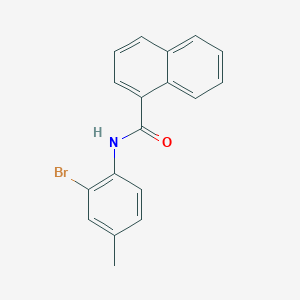

N-(2-bromo-4-methylphenyl)naphthalene-1-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

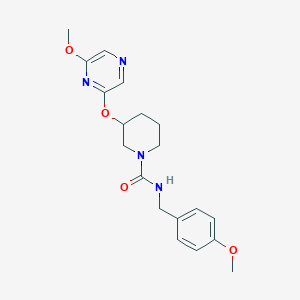

N-(2-bromo-4-methylphenyl)naphthalene-1-carboxamide: is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and applications in various fields. This compound is characterized by its molecular formula C18H14BrNO and a molecular weight of 340.21386 g/mol .

Wissenschaftliche Forschungsanwendungen

Heterocyclic Naphthalimides in Medicinal Applications

Naphthalimide compounds, characterized by their nitrogen-containing aromatic heterocycles with cyclic double imides and the naphthalene framework, have shown extensive potential in medicinal applications. These compounds interact with various biological targets through noncovalent bonds, displaying activities as anticancer, antibacterial, antifungal, antiviral, and anti-inflammatory agents. Additionally, naphthalimide derivatives serve as artificial ion receptors, fluorescent probes, and cell imaging agents, highlighting their versatility in biomedical research (Huo-Hui Gong et al., 2016).

Mass Transfer Measurements Using Naphthalene Sublimation

The naphthalene sublimation method is a valuable technique for studying mass and heat transfer in various applications. This method is particularly useful in complex flows and geometries, allowing for the detailed determination of local transfer coefficients with high accuracy. Such studies enhance our understanding of mass transfer processes and can be applied to improve industrial and environmental systems (R. J. Goldstein & H. H. Cho, 1995).

Environmental and Health Impacts of Naphthalene

Research on naphthalene's sources, exposures, and potential health impacts has highlighted the compound's presence in both indoor and outdoor environments, primarily due to emissions from combustion and its use in various products. Understanding naphthalene's environmental distribution and toxicological profile is crucial for assessing its health risks and informing regulatory policies to protect public health (C. Jia & S. Batterman, 2010).

Naphthalene and Naphthalimide Derivatives in Antitumor Research

Studies on naphthalimide and analogues as antitumor agents have explored various derivations to enhance their DNA binding affinity and antitumor properties. Research into the structure-activity relationships and action mechanisms of these compounds has contributed significantly to the development of new antitumor drugs, showcasing the critical role of naphthalene derivatives in advancing cancer treatment (Zhuo Chen et al., 2018).

Safety and Hazards

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromo-4-methylphenyl)naphthalene-1-carboxamide typically involves the reaction of 2-bromo-4-methylaniline with naphthalene-1-carboxylic acid . The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP)

Eigenschaften

IUPAC Name |

N-(2-bromo-4-methylphenyl)naphthalene-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14BrNO/c1-12-9-10-17(16(19)11-12)20-18(21)15-8-4-6-13-5-2-3-7-14(13)15/h2-11H,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCJHHXZDHFDWPC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C2=CC=CC3=CC=CC=C32)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-fluoro-N-(8-methyl-7,8,9,10-tetrahydronaphtho[1,2-b]benzofuran-5-yl)benzenesulfonamide](/img/structure/B2844473.png)

![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(N-methylmethylsulfonamido)acetamide](/img/structure/B2844480.png)

![2-benzamido-N-[(4-methylphenyl)methyl]-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide](/img/structure/B2844481.png)

![N-{4-[2-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]phenyl}acetamide](/img/structure/B2844487.png)

![4-(ethylthio)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2844488.png)

![[2-(Oxolan-2-yl)oxolan-2-yl]methanol](/img/structure/B2844491.png)

![4-acetyl-N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2844492.png)

![2-(3,4-DIMETHOXYPHENYL)-4-({[2-(2,5-DIMETHYLPHENYL)PYRAZOLO[1,5-A]PYRAZIN-4-YL]SULFANYL}METHYL)-5-METHYL-1,3-OXAZOLE](/img/structure/B2844493.png)

![6-chloro-5-fluoro-N-[(oxan-3-yl)methyl]pyridine-3-carboxamide](/img/structure/B2844494.png)